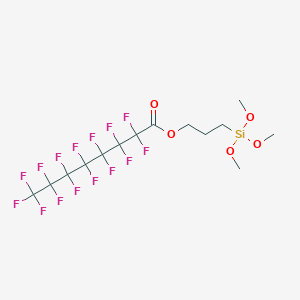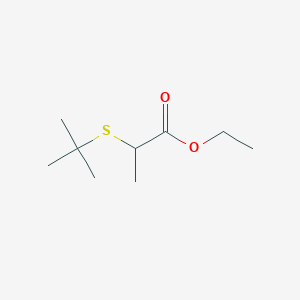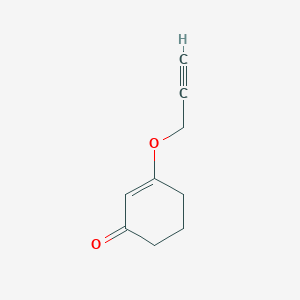
2-Cyclohexen-1-one, 3-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a propynyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the propynyloxy group. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-one, 3-(2-propynyloxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the propynyloxy group.
3-Ethoxy-2-cyclohexen-1-one: Similar structure with an ethoxy group instead of propynyloxy.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of propynyloxy.
Uniqueness
2-Cyclohexen-1-one, 3-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This substituent allows for specific interactions and reactions that are not possible with simpler cyclohexenones.
Propriétés
Numéro CAS |
90536-09-7 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-prop-2-ynoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,7H,3-6H2 |
Clé InChI |
AFFRQAKAWIYTRI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


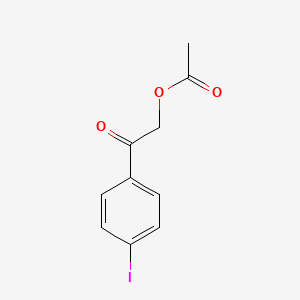
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
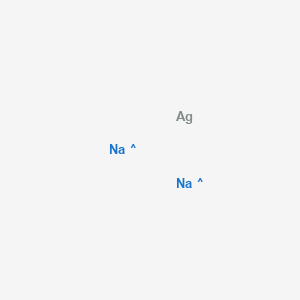
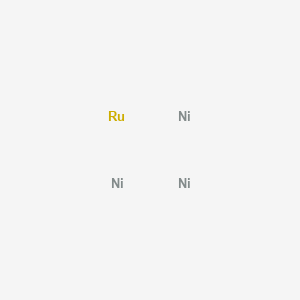
![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
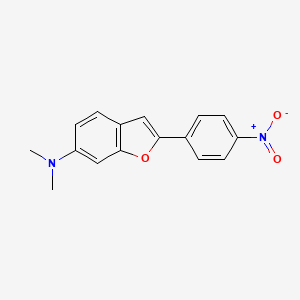
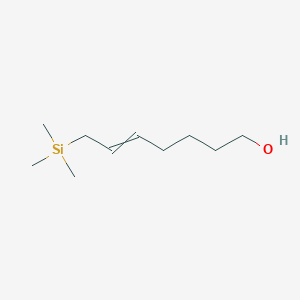
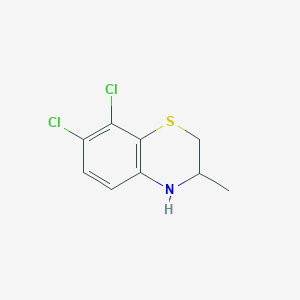
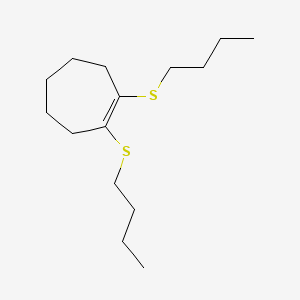
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
